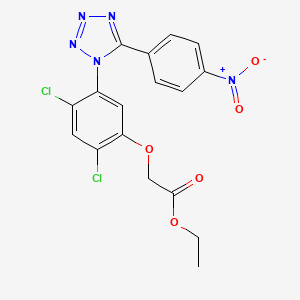
Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C17H13Cl2N5O5 and its molecular weight is 438.22. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electron Transport System (ETS) Activity in Soil, Sediment, and Pure Cultures
Research on the electron transport system (ETS) activity, particularly involving tetrazolium salts (a functional group present in the compound of interest), demonstrates the potential for assessing microbial bioactivity in environmental samples. This methodology could be applied to study the environmental impact and bioactivity of Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate and related compounds in soil or sediment. ETS activity serves as an indicator of the metabolic state and overall health of microbial communities, which could be influenced by the presence of synthetic compounds (Trevors, 1984).
Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation
The application of advanced oxidation processes (AOPs) for the degradation of organic pollutants provides a framework for investigating the environmental fate of complex organic chemicals, including Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate. AOPs, which involve the generation of highly reactive species capable of degrading a wide range of organic compounds, could be explored to understand the degradation pathways, by-products, and potential environmental impact of this compound (Husain & Husain, 2007).
Sorption of Phenoxy Herbicides to Soil and Minerals
Studies on the sorption behavior of phenoxy herbicides offer insights into how Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate might interact with environmental matrices. Understanding the sorption dynamics is crucial for predicting the mobility, bioavailability, and persistence of such compounds in the environment. This knowledge can inform remediation strategies and risk assessments for compounds with similar chemical structures (Werner, Garratt, & Pigott, 2012).
Photodegradation of Nitrophenols
The study of nitrophenols' photodegradation in the atmosphere offers a model for understanding the photolytic behavior of nitro-substituted organic compounds, including Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate. Research in this area can reveal the pathways and efficiency of sunlight-driven degradation, which is critical for assessing the environmental persistence and transformation of such compounds (Harrison et al., 2005).
特性
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-(4-nitrophenyl)tetrazol-1-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O5/c1-2-28-16(25)9-29-15-8-14(12(18)7-13(15)19)23-17(20-21-22-23)10-3-5-11(6-4-10)24(26)27/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUURHYDAKAXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

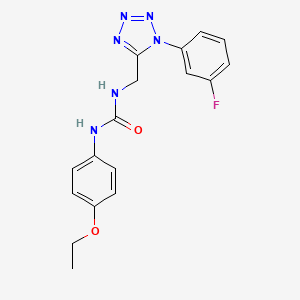
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
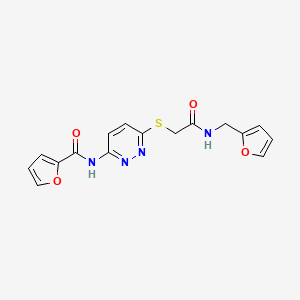
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
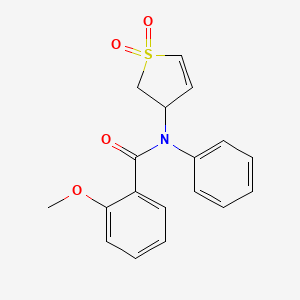
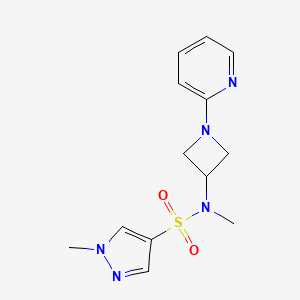
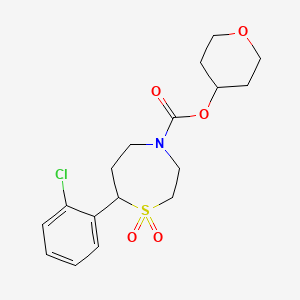
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)